molecular formula C27H28ClFN8O3 B611975 BMS-599626 Hydrochloride CAS No. 873837-23-1

BMS-599626 Hydrochloride

Numéro de catalogue B611975
Numéro CAS: 873837-23-1
Poids moléculaire: 567.02
Clé InChI: COUSSRGSHIJMMN-FTBISJDPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BMS-599626 Hydrochloride, also known as AC480 Hydrochloride, is a selective and orally bioavailable HER1 and HER2 inhibitor . It has IC50s of 20 and 30 nM for HER1 and HER2, respectively . It is less potent to HER4 (IC50=190 nM) and shows more than 100-fold selectivity over VEGFR2, c-Kit, Lck, MEK .


Molecular Structure Analysis

The molecular formula of BMS-599626 Hydrochloride is C27H28ClFN8O3 .


Chemical Reactions Analysis

BMS-599626 Hydrochloride inhibits human epidermal growth factor receptors (HER) HER1, HER2, and HER4, thereby inhibiting the proliferation of tumor cells that overexpress these receptors .


Physical And Chemical Properties Analysis

The molecular weight of BMS-599626 Hydrochloride is 567.01 .

Applications De Recherche Scientifique

  • Preclinical Antitumor Activity : BMS-599626 is a potent inhibitor of the human epidermal growth factor receptor (HER) kinase family, demonstrating significant antitumor activity. It specifically inhibits HER1 and HER2 kinases, modulating receptor signaling and inhibiting tumor cell proliferation, particularly in tumors dependent on HER1/HER2. Its ability to inhibit HER1/HER2 receptor heterodimerization provides an additional mechanism for inhibiting tumors where receptor coexpression and heterodimerization are crucial for tumor growth. This supports the advancement of BMS-599626 into clinical development for cancer treatment (Wong et al., 2006).

  • Radiosensitivity in Cancer Cells : BMS-599626 enhances the radiosensitivity of certain cancer cells, such as the HN-5 human head and neck squamous cell carcinoma line. It augments radiation-induced apoptosis and inhibits DNA repair, particularly in cells expressing both Her1 and Her2. This suggests its potential use in improving tumor response to radiotherapy (Torres et al., 2007).

  • Phase I Clinical Trials : BMS-599626 has undergone Phase I clinical trials, where it was studied for safety, tolerability, and dosage in patients with advanced solid tumors expressing epidermal growth factor receptor (EGFR) and/or HER-2. The study determined the recommended maximum tolerated dose and observed disease stabilization across various tumor types and doses (Soria et al., 2012).

  • Inhibition of ABCG2-Mediated Drug Resistance : BMS-599626 at noncytotoxic concentrations has been found to inhibit the function of ABCG2, a transporter protein associated with multidrug resistance in cancer cells. It increases the efficacy of chemotherapeutic drugs in ABCG2-overexpressing cells, suggesting its role as a potential chemosensitizer in cancer treatment (Ashar et al., 2020).

  • Early Pharmacokinetic and Clinical Evaluation : Additional studies have evaluated the pharmacokinetic profile of BMS-599626 in early clinical trials. These studies focus on its oral bioavailability and the effect of different dosages on patients with metastatic solid tumors (Soria et al., 2005).

Safety And Hazards

In a phase I safety, pharmacokinetic, and pharmacodynamic trial of BMS-599626, dose-limiting toxic effects were reported at 660 mg/day (grade 3 elevation of hepatic transaminases [two patients] and QTc interval prolongation [one patient]), therefore the recommended maximum tolerated dose was 600 mg/day . The most frequent drug-related toxic effects were diarrhea (30% of patients), anorexia (13%), asthenia (30%), and cutaneous toxic effects, including skin rash (30%) .

Orientations Futures

BMS-599626 Hydrochloride is currently being investigated in patients with advanced solid malignancies . The findings of a study show that BMS-599626 Hydrochloride, at concentrations as low as 300 nM, antagonizes ABCG2-mediated MDR . The results demonstrate that BMS-599626 Hydrochloride increases the sensitivity of ABCG2-overexpressing cells to substrate chemotherapeutic drugs .

Propriétés

IUPAC Name

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN8O3.ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);1H/t22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUSSRGSHIJMMN-FTBISJDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClFN8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677373
Record name [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BMS-599626 Hydrochloride

CAS RN

873837-23-1
Record name [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
I Khalid, TH Jafar, A Unar, R Rasool, A Sahar… - Advances in Breast …, 2021 - scirp.org
… It is observed that BMS-599626 and BMS-599626 hydrochloride are the best compounds with the lowest binding affinity and showed maximum molecular interactions in their binding …
Number of citations: 3 www.scirp.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.